N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxyacetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4S/c1-19-8-13(16)15(11-4-2-3-10(14)7-11)12-5-6-20(17,18)9-12/h2-7,12H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJGPOYWUFNHCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxyacetamide typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of aniline to form 3-chloroaniline.
Synthesis of the Dihydrothiophenyl Intermediate: The next step involves the reaction of 3-chloroaniline with a thiophene derivative under controlled conditions to form the dihydrothiophenyl intermediate.
Coupling Reaction: The final step involves the coupling of the dihydrothiophenyl intermediate with methoxyacetyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxyacetamide exhibit various biological activities:
- Anticancer Properties : Some studies suggest that derivatives of thiophene compounds may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Antimicrobial Activity : The presence of the thiophene ring has been associated with antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Compounds containing similar structural motifs have been evaluated for their potential to modulate inflammatory responses.
Therapeutic Applications
The therapeutic potential of this compound can be categorized into several key areas:
- Cancer Treatment : Due to its structural characteristics, there is ongoing research into its efficacy as an anticancer agent. Case studies have shown promise in inhibiting specific cancer cell lines.
- Pain Management : Preliminary studies suggest that this compound may possess analgesic properties, making it a candidate for pain management therapies.
- Cardiovascular Health : Some derivatives have been investigated for their potential to modulate cardiovascular functions, possibly through effects on endothelial cells.
Case Studies
Several case studies have highlighted the applications of compounds related to this compound:
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
- Target Compound : The 3-chlorophenyl group likely enhances lipophilicity and halogen bonding compared to methoxy-substituted analogs. Chlorine’s electron-withdrawing nature may also modulate electronic interactions in biological targets.
- : Features a 3-methoxyphenyl group, which increases electron density and may improve solubility via the methoxy group’s polar nature .
- : Retains the 3-methoxyphenyl group but lacks the 2-methoxy modification on the acetamide, simplifying the structure .
Acetamide Backbone Modifications
- : Uses a 2,2,2-trifluoroacetamide group, where fluorine atoms increase metabolic resistance and electronegativity .
- (Alachlor) : A herbicidal acetamide with a methoxymethyl group, demonstrating how alkyl ethers enhance agrochemical activity .
Thiophene/Sulfone Modifications
- Target Compound: The 1,1-dioxido (sulfone) group on the dihydrothiophene ring enhances oxidative stability and polarity compared to non-oxidized thiophenes.
- : Incorporates a 3-methoxy-tetrahydrothiophene ring without sulfone oxidation, reducing electronic polarization .
Data Table: Structural and Functional Comparison
Research Implications
- Electronic Effects : The sulfone group in the target compound may improve binding to enzymes or receptors via dipole interactions, as seen in sulfonamide drugs .
- Synthetic Routes : Analogous compounds (e.g., ) are synthesized via N-acylation of amines with activated carboxylic acids, implying feasible scalability for the target compound .
Biological Activity
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxyacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C17H20ClNO4S
- Molecular Weight : 353.9 g/mol
- IUPAC Name : this compound
The structure includes a chlorophenyl group, a dioxido-dihydrothiophene moiety, and a methoxyacetamide group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may function as an enzyme inhibitor by binding to the active site of specific enzymes, thereby blocking substrate access. This mechanism is crucial for its potential therapeutic applications.
- Receptor Modulation : It may also act as a modulator for certain receptors involved in signaling pathways related to inflammation and cancer progression.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : The presence of the thiophene ring may enhance its antimicrobial properties against various pathogens.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in breast and lung cancer models.
Case Study 1: Anti-inflammatory Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in the production of TNF-alpha and IL-6, suggesting that the compound effectively mitigates inflammatory responses through the inhibition of NF-kB signaling pathways.
Case Study 2: Anticancer Activity
Another study focused on the anticancer activity of this compound against A549 lung cancer cells. The compound demonstrated a dose-dependent inhibition of cell viability and induced apoptosis through caspase activation. These findings highlight its potential as a lead compound for developing new anticancer therapies.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxybenzamide | Structure | Similar anti-inflammatory activity but less potent than the target compound. |
| N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxyacetamide | Structure | Exhibits moderate antimicrobial activity; however, lacks significant anticancer properties. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxyacetamide?
- Methodology :
- Step 1 : React 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidenedione with potassium carbonate in DMF, followed by addition of a chloroacetylated intermediate (e.g., 2-chloro-N-methylacetamide) under stirring at room temperature. Monitor progress via TLC.
- Step 2 : Purify the product by precipitation in water and characterize via NMR, FT-IR, and mass spectrometry. Adjust stoichiometry (e.g., 1.5 mol of chloroacetylated reagent per 1 mol of thiazolidinedione) to optimize yield .
- Key Considerations :
- Solvent choice (e.g., DMF vs. dichloromethane) impacts reaction kinetics.
- Use triethylamine as a base to neutralize HCl byproducts during acetylation .
Q. How is the crystal structure of this compound resolved, and what software is recommended?
- Methodology :
- Grow single crystals via slow evaporation from toluene or ethyl acetate.
- Use SHELX-97 for X-ray diffraction data refinement. Key parameters include bond distance normalization (e.g., C–C = 0.005 Å) and hydrogen bonding analysis (N–H···O interactions). Validate with R-factors ≤ 0.064 .
Advanced Research Questions
Q. How can researchers address contradictions between in vitro and in vivo pharmacological data for this compound?
- Methodological Framework :
- Step 1 : Compare bioavailability metrics (e.g., LogP, solubility) using HPLC (C-18 columns) to assess metabolic stability. Note discrepancies in polar degradates (e.g., ethanesulfonic acid derivatives) .
- Step 2 : Conduct molecular docking studies (e.g., AutoDock Vina) to evaluate target binding affinity vs. experimental IC50 values. Cross-validate with in vivo toxicity assays in Wistar rats .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing :
- Expose the compound to pH 1–13 buffers at 40°C for 30 days. Monitor degradation via LC-MS.
- Identify hydrolytic cleavage points (e.g., acetamide bond) using isotopic labeling (e.g., D2O in NMR) .
- Solid-State Analysis :
- Perform DSC/TGA to assess thermal decomposition. Crystalline forms (e.g., monoclinic vs. triclinic) exhibit distinct stability profiles .
Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?
- Methodology :
- Step 1 : Generate a 3D pharmacophore model (e.g., Schrödinger Phase) using known CYP3A4 inhibitors.
- Step 2 : Perform MD simulations (AMBER or GROMACS) to assess binding dynamics over 100 ns. Key metrics: RMSD (<2 Å), hydrogen bond occupancy (>50%).
- Validation : Cross-reference with in vitro microsomal assays to quantify metabolic clearance rates .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s hydrogen-bonding network in crystal structures?
- Methodology :
- Re-refinement : Re-process raw diffraction data (e.g., .hkl files) using SHELXL with updated restraints for H-atom positions.
- Comparative Analysis : Overlay multiple crystal structures (e.g., CCDC entries) to identify conserved vs. variable interactions.
- Example : A 2011 study found dihedral angles of 60.5° between aromatic rings, explaining variability in packing motifs .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
